1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Description
This compound belongs to the thiourea class, characterized by a central thiourea (-N-C(=S)-N-) linkage connecting two aromatic/heterocyclic moieties. Specifically:
- Heterocyclic moiety: A 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole ring, a partially saturated bicyclic system with a sulfur and nitrogen atom in the thiazole ring. The tetrahydro structure confers conformational flexibility, while the methyl group at position 6 modulates steric and electronic properties .
This structural combination positions the compound as a candidate for biological activity studies, particularly in kinase inhibition (e.g., EGFR/VEGFR-2) or antimicrobial applications, based on analogs reported in the literature .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S2/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRFVJAYVIHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities based on recent research findings.
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 321.83 g/mol
- CAS Number : 330190-24-4
Anticancer Activity
Recent studies have highlighted the potential of thiourea derivatives, including this compound, in cancer treatment:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. It has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells, leading to programmed cell death .
-
Case Studies :
- In vitro studies demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.29 to 10 µM. These values indicate potent anticancer properties compared to standard treatments .
- Compounds similar to this thiourea have shown selective toxicity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Antibacterial Effects : Research indicates that thiourea derivatives can inhibit the growth of various pathogenic bacteria. The structure of the compound allows for effective interaction with bacterial enzymes and cellular mechanisms .
- Case Studies :
Antioxidant Activity
Antioxidant properties are another critical aspect of this compound’s biological profile:
- Mechanism : Thioureas are known to scavenge free radicals and reduce oxidative stress in biological systems. The presence of functional groups facilitates electron donation, enhancing their antioxidant capacity .
- Research Findings :
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess antibacterial activity against various gram-positive and gram-negative bacteria. The structural features of 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea may contribute to its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Thiourea derivatives are also being explored for their anti-inflammatory effects. The compound's structural similarity to known anti-inflammatory agents suggests potential activity against cyclooxygenase enzymes (COX), which are critical in mediating inflammation. Preliminary studies indicate that compounds with similar scaffolds can selectively inhibit COX-II, potentially leading to safer anti-inflammatory therapies .
Anticancer Activity
The anticancer potential of thiourea derivatives has been a significant area of research. Compounds that share structural features with this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Synthesis and Biological Evaluation
A study conducted by Eren et al. synthesized a series of thiourea derivatives based on the benzothiazole framework and evaluated their antimicrobial and anti-inflammatory activities. Among these derivatives, certain compounds demonstrated significant inhibition against COX-II with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR) Studies
In-depth SAR studies have been performed to understand how modifications to the thiourea scaffold affect biological activity. These studies revealed that substituents on the benzothiazole ring can significantly enhance antimicrobial potency while maintaining low cytotoxicity levels .
Comparison with Similar Compounds
Thiourea Derivatives with Quinazoline Moieties
Compounds such as 1-(4-Chlorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-ylsulfanyl)phenyl]thiourea (10t) () share the 4-chlorophenyl group but differ in the heterocyclic component:
- The benzothiazole in the target compound lacks methoxy substituents but includes a tetrahydro configuration, reducing aromaticity and increasing solubility.
- Biological relevance : Quinazoline-based thioureas (e.g., 10t) were evaluated for EGFR/VEGFR-2 inhibition , with activity dependent on substituent electronegativity and spatial arrangement .
Thioureas with Pyrazole and Selenourea Motifs
NNSN-1 and NNSN-2 () are carbothioamides and extended thioureas with pyrazole cores:
- Structural contrast: The target compound’s benzothiazole replaces the pyrazole ring, altering electronic properties (sulfur vs. nitrogen dominance). NNSN-1/NNSN-2 feature a 4-chlorophenyl group but incorporate selenourea or carbothioamide linkages, which may enhance redox activity.
- Activity: Pyrazolyl-selenoureas exhibit antimicrobial activity (MICs <1 µM against Staphylococcus aureus), suggesting the target compound’s benzothiazole could similarly influence microbial membrane interactions .
Tetrazole-Thiourea Hybrids
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a) () demonstrates:
- Crystallographic insights : The thiourea group adopts a planar conformation, stabilized by intramolecular hydrogen bonds. Similar geometry is expected in the target compound, affecting packing efficiency and solubility .
- Functional divergence : The furan substituent in 8a introduces oxygen-based hydrogen-bond acceptors, unlike the benzothiazole’s sulfur, which may prioritize hydrophobic interactions.
Triazole and Thiadiazole Derivatives
Compounds like 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea () highlight:
- Structural complexity : The thiadiazole ring and trifluoromethyl group increase metabolic stability but reduce synthetic accessibility compared to the target compound’s simpler benzothiazole.
Key Research Findings and Implications
- Kinase inhibition : Quinazoline-thioureas (e.g., 10t) show sub-micromolar IC50 values for EGFR, suggesting the target compound’s benzothiazole could mimic this activity if optimized for receptor binding .
- Antimicrobial activity: Pyrazolyl-selenoureas () demonstrate that chloroaryl-thioureas are viable scaffolds for antibiotic development, warranting testing of the target compound against resistant pathogens.
- Crystallographic behavior : The planar thiourea core in analogs like 8a supports stable crystal packing, a critical factor in pharmaceutical formulation.
Q & A
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea?
The compound is typically synthesized via condensation reactions between substituted benzothiazole amines and isothiocyanate derivatives. Key methodologies include:
- Method A : Reacting 4-(4-chlorophenyl)thiazol-2-amine with phenyl isothiocyanate in pyridine under reflux for 6 hours, followed by solvent removal and recrystallization from ethanol (yield ~75-80%) .
- Method B : Using anhydrous DMF as a solvent with aryl isothiocyanates under 4-hour reflux, achieving yields up to 79% .
- Method C : Employing 1,4-dioxane as a solvent with benzoylisothiocyanate at room temperature, followed by ice/water precipitation .
Q. Table 1: Comparison of Synthesis Methods
| Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| A | Pyridine | 6 h | 75-80% | |
| B | DMF | 4 h | 79% | |
| C | 1,4-Dioxane | Overnight | Not specified |
Q. How is the compound characterized structurally?
Characterization involves:
- NMR Spectroscopy : To confirm hydrogen and carbon environments in the thiourea and benzothiazole moieties.
- X-ray Crystallography : Resolves crystal packing and non-covalent interactions (e.g., π–π stacking, C–H···π interactions) critical for understanding stability and reactivity .
- Elemental Analysis : Validates purity and molecular formula.
Q. What biological activities are associated with benzothiazole-thiourea derivatives?
Benzothiazole derivatives exhibit antiviral (HIV-1 protease inhibition), antitumor, and antifungal activities. Thiourea groups enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological considerations :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalysis : Acid/base catalysts (e.g., POCl₃ in Vilsmeier-Haack reactions) can accelerate cyclization steps .
- Process Control : Real-time monitoring via TLC or in-situ spectroscopy minimizes over-reaction .
- AI-Driven Optimization : COMSOL Multiphysics simulations predict optimal temperature/pressure profiles, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
- Case Study : Discrepancies in dihedral angles between NMR (solution state) and X-ray (solid state) arise from conformational flexibility. Use dynamic NMR or DFT calculations to model rotational barriers .
- Validation : Cross-validate with mass spectrometry and elemental analysis to rule out impurities.
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- Molecular Docking : Predict binding affinities to targets like HIV-1 protease using AutoDock or Schrödinger .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thiourea for nucleophilic attacks) .
- MD Simulations : Model compound stability in biological membranes using GROMACS .
Q. How do solvent polarity and reaction temperature influence cyclization efficiency?
- Polar Solvents : Increase reaction rates by stabilizing transition states (e.g., DMF vs. 1,4-dioxane) .
- Temperature : Higher temperatures (e.g., reflux) favor entropy-driven cyclization but may degrade heat-sensitive intermediates. Lower temperatures (room temperature) are preferable for sterically hindered systems .
Q. Table 2: Solvent Effects on Cyclization
| Solvent | Polarity Index | Reaction Rate | Thermal Stability |
|---|---|---|---|
| DMF | 6.4 | High | Moderate |
| Pyridine | 5.3 | Moderate | High |
| 1,4-Dioxane | 4.8 | Low | Low |
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Key Factors :
- Purification Methods : Recrystallization (ethanol) vs. column chromatography (silica gel) impacts recovery rates .
- Reagent Purity : Trace moisture in isothiocyanates reduces reactivity.
- Scale : Milligram-scale reactions often report higher yields than industrial-scale syntheses due to better control .
Q. How can conflicting bioactivity data be resolved?
- Standardization : Use established protocols (e.g., NIH antifungal assays) to ensure reproducibility.
- Structural Analogues : Compare with derivatives (e.g., 3-(4-chlorophenyl)-2-thioquinazolin-4-one) to isolate pharmacophores .
Methodological Training Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
